2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3-benzyl substituent on the pyrimidine ring and a sulfanyl acetamide moiety linked to a 3-fluoro-4-methylphenyl group. Such modifications are typically designed to optimize pharmacokinetic properties (e.g., lipophilicity, metabolic stability) and enhance target binding affinity .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-14-7-8-16(11-17(14)23)24-19(27)13-30-22-25-18-9-10-29-20(18)21(28)26(22)12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXFFMTZEFAHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Thieno[3,2-d]pyrimidine Derivatives
- IWP-3 (2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide) Key Differences:
- Pyrimidine Substituent: IWP-3 features a 4-fluorophenyl group at position 3, whereas the target compound has a benzyl group.
- Acetamide Group: IWP-3’s benzothiazolyl substituent contrasts with the 3-fluoro-4-methylphenyl group in the target compound. The latter may improve metabolic stability due to fluorine’s electron-withdrawing effects . Biological Relevance: IWP-3 is a known Wnt pathway inhibitor (CHEMBL1257089), suggesting the thieno-pyrimidine scaffold is pharmacologically versatile. The target compound’s modifications may refine specificity or potency .
- 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Key Differences:
- Pyrimidine Substituent : A 4-methylphenyl group replaces the benzyl group, reducing lipophilicity.
Benzothieno-Triazolo-Pyrimidine Derivatives
- N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Key Differences:
- The fused triazolo-pyrimidine system introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the simpler thieno-pyrimidine core .
- The acetamide group is linked to a plain phenyl ring, lacking fluorine or methyl substituents, which may reduce target affinity .
Pharmacokinetic and Physicochemical Properties
Biological Activity
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that belongs to the thieno[3,2-d]pyrimidine class. Its unique structure, featuring a thieno ring fused with a pyrimidine moiety and various functional groups, suggests significant potential for biological activity. This article reviews the compound's biological properties, including its anticancer and antimicrobial activities, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 451.56 g/mol. The presence of a sulfanyl group and a fluoro-substituted phenyl acetamide enhances its solubility and reactivity in biological systems.
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxicity.
Table 1: Cytotoxicity of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide
The compound's mechanism of action may involve the induction of apoptosis in cancer cells, as indicated by studies showing increased levels of pro-apoptotic markers following treatment.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various pathogens. Preliminary results suggest moderate antibacterial activity.
Table 2: Antimicrobial Activity of the Compound
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
The presence of the sulfanyl group is believed to enhance its interaction with microbial targets, potentially disrupting their cellular functions.
Structure-Activity Relationship (SAR)
Studies have highlighted the importance of specific structural features in determining biological activity. The presence of electron-withdrawing groups, such as fluorine, has been correlated with increased potency against certain targets.
Table 3: SAR Insights
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Increased potency |
| Sulfanyl Group | Enhanced interaction |
| Benzyl Group | Modulates lipophilicity |
Case Studies
- In Vitro Study on MCF-7 Cells : A study conducted by Kumar et al. demonstrated that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
- Antibacterial Efficacy : In another study focusing on bacterial strains, the compound exhibited a notable zone of inhibition against Staphylococcus aureus, suggesting its potential application in treating infections caused by this pathogen.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide, and how is reaction progress monitored?
- Answer : The synthesis typically involves multi-step reactions, including cyclization of thiophene derivatives, sulfanyl group introduction, and amide coupling. Key intermediates are monitored using thin-layer chromatography (TLC) to track progress, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity at each stage. Solvent selection (e.g., ethanol, DMF) and temperature control (60–100°C) are critical for yield optimization .
Q. Which analytical techniques are used to confirm the compound’s structure and purity?
- Answer :
- NMR (¹H/¹³C) : Assigns proton and carbon environments, confirming substituent positions (e.g., benzyl, fluoro-methylphenyl groups).
- High-performance liquid chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material).
- Infrared spectroscopy (IR) : Identifies functional groups (e.g., carbonyl, sulfanyl) .
Q. What preliminary biological assays are recommended to screen for activity?
- Answer : Initial screening includes:
- In vitro cytotoxicity assays (e.g., MTT/PrestoBlue) using cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Antimicrobial disk diffusion tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Dose-response studies (IC₅₀ calculation) to establish potency thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical substituents for enhanced bioactivity?
- Answer :
- Systematic substitution : Compare analogs with varied groups (e.g., replacing 3-fluoro-4-methylphenyl with methoxy or chloro derivatives).
- Lipophilicity optimization : Introduce electron-donating groups (e.g., methoxy) to improve membrane permeability, measured via logP assays.
- Functional assays : Correlate substituent changes with activity (e.g., benzyl groups enhance thienopyrimidine core binding to kinase targets) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Answer :
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.
- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain variability in IC₅₀ values.
- Structural validation : Reconfirm batch purity via HPLC and NMR to rule out degradation products .
Q. What computational methods predict target interactions and binding modes?
- Answer :
- Molecular docking (e.g., AutoDock Vina, Schrödinger Suite): Simulate interactions with kinase domains (e.g., EGFR, VEGFR) using crystallographic structures (PDB).
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
- Pharmacophore modeling : Identify essential interaction motifs (e.g., hydrogen bonds with sulfanyl groups) .
Q. What strategies optimize reaction conditions for large-scale synthesis without compromising yield?
- Answer :
- Solvent screening : Replace low-boiling solvents (e.g., DCM) with alternatives like toluene for safer reflux.
- Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to accelerate amide coupling.
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve scalability .
Q. How do environmental factors (e.g., light, moisture) affect compound stability during storage?
- Answer :
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation of the thienopyrimidine core.
- Hygroscopicity : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the acetamide moiety.
- Long-term stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
